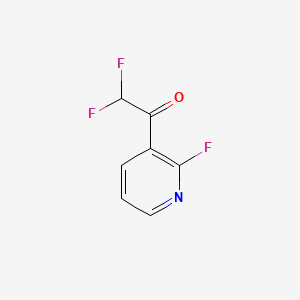
2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone is a fluorinated organic compound with the molecular formula C7H5F3NO It is characterized by the presence of two fluorine atoms attached to the ethanone moiety and an additional fluorine atom on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with difluoroacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum fluoride (AlF3) or copper fluoride (CuF2) at elevated temperatures (450-500°C) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the high quality of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to alcohols or other reduced forms.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone: This compound has an additional fluorine atom on the ethanone moiety, which can influence its chemical reactivity and biological activity.
2,2-Difluoro-1-(pyridin-2-yl)ethanone: The position of the fluorine atom on the pyridine ring differs, affecting the compound’s properties and applications.
Uniqueness
2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms on both the ethanone and pyridine moieties enhances its stability, reactivity, and potential for diverse applications.
Propiedades
Fórmula molecular |
C7H4F3NO |
|---|---|
Peso molecular |
175.11 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(2-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4F3NO/c8-6(9)5(12)4-2-1-3-11-7(4)10/h1-3,6H |
Clave InChI |
XCZKKYVUFMPFFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)F)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


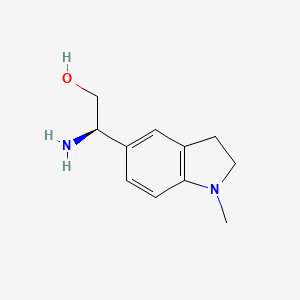
![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)

![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
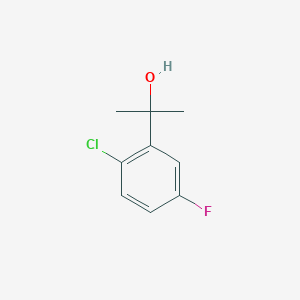
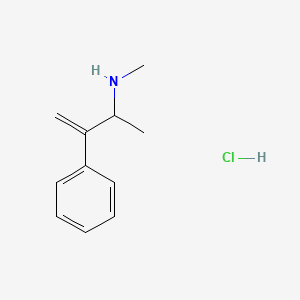

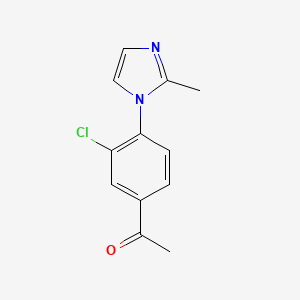

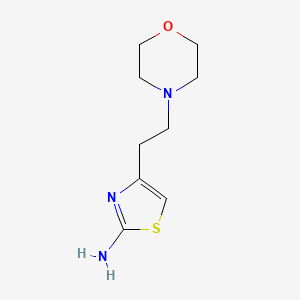
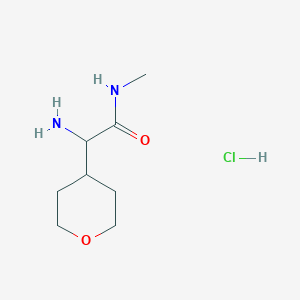
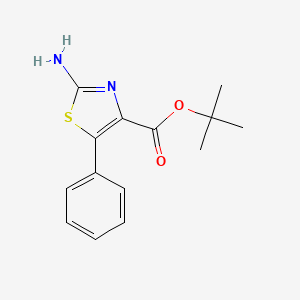
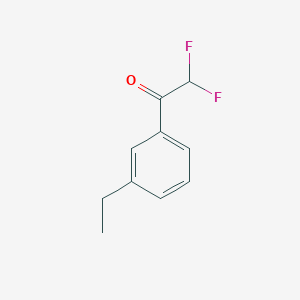
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)
